Cas no 1341802-56-9 (2-Acetamido-3-(morpholin-4-yl)propanoic acid)

2-Acetamido-3-(morpholin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-acetamido-3-(morpholin-4-yl)propanoic acid
- AKOS013907101
- EN300-2369875
- 1341802-56-9
- 2-Acetamido-3-(morpholin-4-yl)propanoic acid
-
- MDL: MFCD20364928
- インチ: 1S/C9H16N2O4/c1-7(12)10-8(9(13)14)6-11-2-4-15-5-3-11/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
- InChIKey: PYPHXFODEGRMEY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CC(C(=O)O)NC(C)=O
計算された属性
- せいみつぶんしりょう: 216.11100700g/mol
- どういたいしつりょう: 216.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.4
- トポロジー分子極性表面積: 78.9Ų
2-Acetamido-3-(morpholin-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2369875-0.5g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
Enamine | EN300-2369875-5.0g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
Enamine | EN300-2369875-2.5g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
Enamine | EN300-2369875-0.1g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
Enamine | EN300-2369875-0.25g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
Enamine | EN300-2369875-1g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 1g |
$628.0 | 2023-09-15 | ||
Enamine | EN300-2369875-5g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 5g |
$1821.0 | 2023-09-15 | ||
Enamine | EN300-2369875-10g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 10g |
$2701.0 | 2023-09-15 | ||
Enamine | EN300-2369875-0.05g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-2369875-1.0g |
2-acetamido-3-(morpholin-4-yl)propanoic acid |
1341802-56-9 | 95% | 1.0g |
$628.0 | 2024-06-19 |
2-Acetamido-3-(morpholin-4-yl)propanoic acid 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
2-Acetamido-3-(morpholin-4-yl)propanoic acidに関する追加情報
Introduction to 2-Acetamido-3-(morpholin-4-yl)propanoic acid (CAS No. 1341802-56-9)
2-Acetamido-3-(morpholin-4-yl)propanoic acid (CAS No. 1341802-56-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-Acetyl-L-serine morpholine salt, is a derivative of serine, an essential amino acid, and morpholine, a heterocyclic organic compound. The unique structure of this molecule makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-Acetamido-3-(morpholin-4-yl)propanoic acid consists of an acetamido group attached to the α-carbon of a serine-like backbone, with a morpholine ring substituent on the β-carbon. This configuration imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications. The compound is highly soluble in water and has good stability under physiological conditions, making it suitable for use in both in vitro and in vivo studies.
Recent research has focused on the potential of 2-Acetamido-3-(morpholin-4-yl)propanoic acid as a modulator of various biological pathways. One notable area of interest is its role in neuroprotection. Studies have shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. For instance, a study published in the Journal of Neurochemistry demonstrated that 2-Acetamido-3-(morpholin-4-yl)propanoic acid significantly reduced neuronal cell death in models of ischemic stroke, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
In addition to its neuroprotective properties, 2-Acetamido-3-(morpholin-4-yl)propanoic acid has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many diseases, including arthritis and inflammatory bowel disease (IBD). Research conducted at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and tissue damage. These findings suggest that 2-Acetamido-3-(morpholin-4-yl)propanoic acid could be developed into a novel anti-inflammatory drug.
The pharmacokinetic properties of 2-Acetamido-3-(morpholin-4-yl)propanoic acid have also been extensively studied. Clinical trials have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue. Its half-life is moderate, allowing for once-daily dosing regimens in clinical settings. These characteristics make it an attractive candidate for further drug development.
In terms of safety, preclinical studies have demonstrated that 2-Acetamido-3-(morpholin-4-yl)propanoic acid has a favorable safety profile with minimal side effects at therapeutic doses. Toxicology studies conducted in animal models have shown no significant toxicity or adverse reactions at doses up to 1000 mg/kg. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The potential applications of 2-Acetamido-3-(morpholin-4-yl)propanoic acid extend beyond neuroprotection and anti-inflammatory therapy. Ongoing research is exploring its use in other areas such as cancer treatment and metabolic disorders. For example, preliminary studies have indicated that this compound may have antiproliferative effects on certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
In conclusion, 2-Acetamido-3-(morpholin-4-yl)propanoic acid (CAS No. 1341802-56-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in the advancement of modern medicine.
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